molecular formula C9H6F4O3 B143430 3,4-Bis(difluoromethoxy)benzaldehyde CAS No. 127842-54-0

3,4-Bis(difluoromethoxy)benzaldehyde

Cat. No. B143430
M. Wt: 238.14 g/mol
InChI Key: IPHURZAZBKLMQJ-UHFFFAOYSA-N
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Patent
US08624056B2

Procedure details

Piperidine (100 μL, 1.01 mmol) was added to a suspension of 3,4-bis(difluoromethoxy)benzaldehyde (240 mg, 1.01 mmol) and 2-[(carboxyacetyl)amino]-5-bromobenzoic acid (277 mg, 0.92 mmol) in toluene (5.0 mL). The reaction flask was fitted with a Dean-Stark apparatus and heated to reflux for 30 min. The reaction was then cooled to rt and the resulting suspension was filtered and washed with toluene. The piperidinium salt was dissolved in MeOH (5 mL) and water (2 mL) and the solution was acidified with 50% aqueous AcOH. The crude product was collected by filtration and recrystallised from EtOH/water and filtered to afford (E)-2-[[3,4-bis(difluoromethoxy)phenyl)-1-oxo-2-propenyl]amino]-5-bromobenzoic acid (198 mg, 45%) as a colourless crystalline solid; mp 223-226° C.; δH (400 MHz, DMSO-d6) 6.96 (d, J=15.6 Hz, 1H, CH═CHCO), 7.26 (t, J=73 Hz, 1H, OCHF2), 7.27 (t, J=73 Hz, 1H, OCHF2), 7.38 (d, J5′,6′=8.0 Hz, 1H, H5′), 7.61 (d, J=15.6 Hz, 1H, CH═CHCO), 7.68 (dd, J5′,6′=8.0, J2′,6′=1.6 Hz, 1H, H6′), 7.78 (d, J2′,6′=1.6 Hz, 1H, H2′), 7.80 (dd, J3,4=9.2, J4,6=2.8 Hz, 1H, H4), 8.08 (d, J4,6=2.8 Hz, 1H, H6), 8.55 (d, J3,4=9.2 Hz, 1H, H3), 11.28 (s, 1H, NH); δC (100 MHz, DMSO-d6) 116.3 (t, J=259 Hz), 116.5 (t, J=259 Hz), 116.5, 119.3, 120.1, 120.8, 122.6, 123.5, 126.7, 132.7, 133.2, 136.4, 139.7, 139.8, 141.9, 142.8, 163.6, 168.0; HRMS (ESL) calculated for C18H12BrF4NO5 [M-H ]− 475.9751, found 475.9752; νmax 1102, 1152, 1509, 1595, 1673, 1694, 3128 cm−1.
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
2-[(carboxyacetyl)amino]-5-bromobenzoic acid
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1CCCCC1.FC(F)OC1C=C(C=CC=1OC(F)F)C=O.C(CC(N[C:30]1[CH:38]=[CH:37][C:36]([Br:39])=[CH:35][C:31]=1[C:32]([OH:34])=[O:33])=O)(O)=O>C1(C)C=CC=CC=1>[Br:39][C:36]1[CH:37]=[CH:38][CH:30]=[C:31]([CH:35]=1)[C:32]([OH:34])=[O:33]

Inputs

Step One
Name
Quantity
100 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
240 mg
Type
reactant
Smiles
FC(OC=1C=C(C=O)C=CC1OC(F)F)F
Name
2-[(carboxyacetyl)amino]-5-bromobenzoic acid
Quantity
277 mg
Type
reactant
Smiles
C(=O)(O)CC(=O)NC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
washed with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The piperidinium salt was dissolved in MeOH (5 mL)
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from EtOH/water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C(C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 107.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.